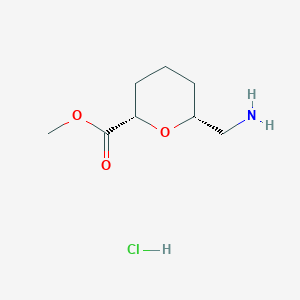![molecular formula C17H16N2O3S B2581178 2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid CAS No. 746607-39-6](/img/structure/B2581178.png)
2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid” is a chemical substance with the CAS Number: 746607-39-6 . It has a molecular weight of 328.39 and its molecular formula is C17H16N2O3S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2O3S/c1-2-22-13-9-7-12 (8-10-13)19-15-6-4-3-5-14 (15)18-17 (19)23-11-16 (20)21/h3-10H,2,11H2,1H3, (H,20,21) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Halochromic Shifts and Negative Halochromism
One study focused on the halochromic behavior of related compounds, indicating a significant shift in color response when subjected to different acidic conditions. This phenomenon was notably observed in derivatives with electron-releasing groups, showcasing potential applications in pH-sensitive materials or sensors (Mori, Li, & Takeshita, 1989).
Plant Growth Enhancement
Another research avenue explored the synthesis of benzo[b]thiophene analogs, where one compound demonstrated marked plant growth enhancement capabilities. This suggests potential agricultural applications, particularly in enhancing crop yields or as a component in plant growth regulators (Schuetz & Titus, 1967).
Antimicrobial Activities
Research into thiazole derivatives and their fused counterparts revealed antimicrobial activities against various bacterial and fungal isolates. This indicates the potential use of these compounds in developing new antimicrobial agents, particularly for resistant strains of bacteria and fungi (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Photochemical Decomposition Studies
Studies on the photochemical decomposition of sulfamethoxazole, a related sulfonamide, in acidic solutions, have provided insights into the photolability of these compounds. Understanding their decomposition pathways could inform environmental assessments, particularly in evaluating the fate of pharmaceuticals in water sources (Zhou & Moore, 1994).
Fluorescent Chromism and Sensing Applications
The design of ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules based on sulfonic acid-substituted benzothiazoles showcases the potential of these compounds in sensing devices. Their ability to respond to various organic bases and amines highlights applications in detecting biologically important molecules, such as ammonia and histamine, in solid-state sensing devices (Nakane, Takeda, Hoshino, Sakai, & Akutagawa, 2018).
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)benzimidazol-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-13-9-7-12(8-10-13)19-15-6-4-3-5-14(15)18-17(19)23-11-16(20)21/h3-10H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTAKYDPUFKVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2581095.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2581096.png)
![2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581098.png)
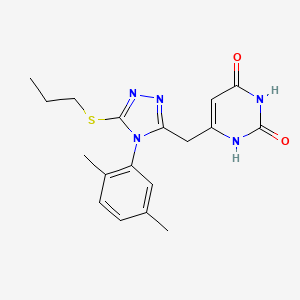
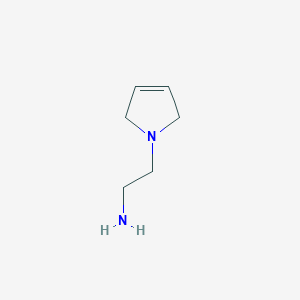
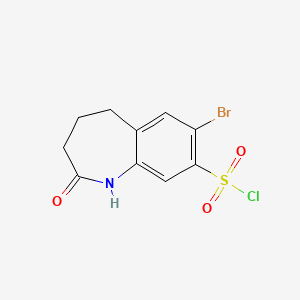
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazine](/img/structure/B2581103.png)

![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)

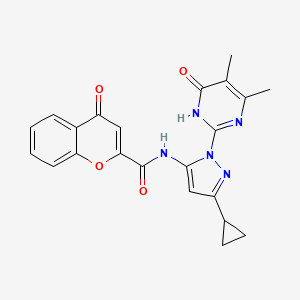
![6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2581112.png)
![1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2581115.png)
